molecular formula C12H19NO B2607547 3-(Propan-2-yl)-4-propoxyaniline CAS No. 1310292-87-5

3-(Propan-2-yl)-4-propoxyaniline

Cat. No.: B2607547
CAS No.: 1310292-87-5
M. Wt: 193.29
InChI Key: IRIAMYDLTYVTLL-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-4-propoxyaniline is an organic compound with the molecular formula C12H19NO It is an aniline derivative where the amino group is substituted with a propan-2-yl group at the 3-position and a propoxy group at the 4-position

Scientific Research Applications

3-(Propan-2-yl)-4-propoxyaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-4-propoxyaniline typically involves the following steps:

    Nitration of Propoxybenzene: Propoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-nitropropoxybenzene.

    Reduction of Nitro Group: The nitro group in 4-nitropropoxybenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-propoxyaniline.

    Alkylation: 4-propoxyaniline is then alkylated with isopropyl bromide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-4-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can further modify the amino group, potentially converting it into different functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced forms of the compound, depending on the specific conditions.

    Substitution: Halogenated derivatives and other substituted products.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-4-propoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Propoxyaniline: Lacks the propan-2-yl group, making it less sterically hindered.

    3-Isopropylaniline: Lacks the propoxy group, affecting its solubility and reactivity.

    4-Isopropoxyaniline: Similar structure but with different substitution patterns, leading to different chemical properties.

Uniqueness

3-(Propan-2-yl)-4-propoxyaniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-propan-2-yl-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-7-14-12-6-5-10(13)8-11(12)9(2)3/h5-6,8-9H,4,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIAMYDLTYVTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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